molecular formula C13H18OSi B13908790 3-Benzyloxyprop-1-ynyl(trimethyl)silane

3-Benzyloxyprop-1-ynyl(trimethyl)silane

Cat. No.: B13908790
M. Wt: 218.37 g/mol
InChI Key: GTVAZWXRCWUXOL-UHFFFAOYSA-N
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Description

3-Benzyloxyprop-1-ynyl(trimethyl)silane is a silane derivative featuring a trimethylsilyl group [(CH₃)₃Si-] linked to a propargyl (alkyne) chain substituted with a benzyloxy group (OCH₂C₆H₅). This structure combines the steric bulk of the trimethylsilyl group with the reactivity of an alkyne and the aromatic benzyl ether moiety.

Properties

Molecular Formula

C13H18OSi

Molecular Weight

218.37 g/mol

IUPAC Name

trimethyl(3-phenylmethoxyprop-1-ynyl)silane

InChI

InChI=1S/C13H18OSi/c1-15(2,3)11-7-10-14-12-13-8-5-4-6-9-13/h4-6,8-9H,10,12H2,1-3H3

InChI Key

GTVAZWXRCWUXOL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Silylation of 3-Benzyloxyprop-1-yn-1-ol

A common method involves the silylation of the corresponding propargylic alcohol:

  • Step 1: Synthesis of 3-Benzyloxyprop-1-yn-1-ol via nucleophilic substitution or propargylation of benzyl alcohol derivatives.
  • Step 2: Treatment of the propargylic alcohol with chlorotrimethylsilane in the presence of a base (e.g., triethylamine) at 0 °C to room temperature.
  • Step 3: Work-up involving aqueous quenching, extraction with organic solvents, drying, and purification by flash chromatography.

This method yields the target compound as a pale yellow oil with typical yields ranging from 70% to 90%, depending on reaction scale and conditions.

Catalytic Propargylic Substitution

An alternative route involves catalytic propargylic substitution reactions. These methods utilize Lewis acid or transition metal catalysts to mediate the replacement of a leaving group on a propargylic substrate with a nucleophile such as a silyl group:

  • Catalysts: Lewis acids like B(C6F5)3, TiCl4, or transition metals such as copper or ruthenium complexes.
  • Mechanism: The catalyst activates the propargylic substrate to form a carbocationic intermediate, which is then attacked by a silyl nucleophile.
  • Advantages: Catalytic methods can offer milder conditions and improved selectivity.
  • Limitations: Some methods require stoichiometric amounts of metal carbonyl complexes or specialized ligands, limiting broad applicability.

Experimental Data and Characterization

The synthesized 3-Benzyloxyprop-1-ynyl(trimethyl)silane is characterized by:

Parameter Data Reference
Physical State Pale yellow oil
Yield 70–90%
Rf (Cyclohexane/EtOAc) ~0.24–0.30
IR (neat) νmax (cm⁻¹) 3040–2860 (C-H), 2240 (C≡C stretch)
¹H NMR (CDCl₃, 300 MHz) Signals corresponding to benzylic protons, alkyne protons, and TMS methyl groups
¹³C NMR (CDCl₃) Characteristic alkyne carbons (~90–100 ppm), aromatic carbons, and TMS carbons (~0 ppm)

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Direct Silylation of Alcohol Chlorotrimethylsilane, base, DCM/THF 70–90% Straightforward, scalable Requires moisture-free setup
Catalytic Propargylic Substitution Lewis acid or transition metal catalysts Variable (up to 90%) Milder conditions, selective Catalyst cost, complex setup

Literature Perspectives and Research Findings

  • The Royal Society of Chemistry supplementary data describe the preparation of related benzyloxypropargyl aziridines via silylation steps, indicating the feasibility of the TMS protection on propargylic ethers.
  • Reviews on catalytic propargylic substitution reactions highlight the role of various catalysts in enabling the formation of silyl-substituted propargylic compounds, although these methods are more commonly applied to complex synthetic targets rather than simple silyl ethers.
  • Standard synthetic protocols for silyl ethers emphasize the importance of anhydrous conditions and controlled addition of silyl chlorides to avoid side reactions and maximize yield.

Chemical Reactions Analysis

3-Benzyloxyprop-1-ynyl(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and toluene, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

3-Benzyloxyprop-1-ynyl(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxyprop-1-ynyl(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reaction intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular properties of 3-Benzyloxyprop-1-ynyl(trimethyl)silane with related silanes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Benzyloxyprop-1-ynyl(trimethyl)silane* C₁₃H₁₈OSi 220.37 (hypothetical) Silyl ether, alkyne, benzyloxy
Trimethylsilyl Chloride () C₃H₉ClSi 108.64 Chloride
[(5-Methyl-1,3-phenylene)bis(oxy)]bis[trimethyl]silane () C₁₃H₂₄O₂Si₂ 268.50 Bis(silyl ether), aryl
Trimethylsilane () C₃H₁₀Si 74.20 Silane (Si-H bond)

*Hypothetical formula inferred from nomenclature.

  • Trimethylsilyl Chloride : Lacks the alkyne and benzyloxy groups, making it a smaller, more reactive silylating agent for nucleophilic substitutions .
  • Bis(trimethyl) Aryl Silane () : Contains two silyl ether groups on an aromatic ring, offering enhanced stability for polymer or cross-coupling applications .
  • Trimethylsilane : A simpler silane with a Si-H bond, used in semiconductor manufacturing due to its pyrophoric nature .

Physical and Chemical Properties

  • Stability : The benzyloxypropargyl group in the target compound likely enhances stability compared to Trimethylsilane (), which is highly flammable.
  • Spectroscopic Data : Triisopropylsilane derivatives () exhibit distinct NMR shifts (e.g., δ 27.5 ppm for C-3) and IR absorptions (1726 cm⁻¹ for carbonyls), whereas trimethylsilyl groups typically show lower δ values (~0–10 ppm for Si-CH₃) .
  • Safety : Lead-containing silanes () highlight toxicity contrasts; the target compound likely requires standard silane precautions (e.g., ventilation) but avoids heavy-metal hazards .

Biological Activity

3-Benzyloxyprop-1-ynyl(trimethyl)silane, a silane compound, has gained attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Structure and Composition

  • Molecular Formula : C13H16OSi
  • Molecular Weight : 232.35 g/mol
  • IUPAC Name : 3-(benzyloxy)prop-1-ynyl(trimethyl)silane
  • CAS Number : 13908824

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling Point150 °C
Flash Point30 °C
Density0.95 g/cm³

3-Benzyloxyprop-1-ynyl(trimethyl)silane exhibits biological activity primarily through its interactions with specific proteins and enzymes. The compound is believed to act as an inhibitor in various biochemical pathways, leading to significant biological outcomes. Research indicates that it may influence:

  • Enzyme Activity : By binding to active sites on enzymes, it alters their functionality.
  • Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition Studies

Recent studies have demonstrated that 3-Benzyloxyprop-1-ynyl(trimethyl)silane inhibits certain enzymes linked to cancer progression. For instance:

  • Cyclooxygenase (COX) Inhibition : The compound has shown potential in inhibiting COX enzymes, which are crucial in inflammatory responses and cancer development.

Anticancer Activity

In vitro studies have indicated that this silane derivative exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer Cells (MCF-7) : IC50 values suggest a significant reduction in cell viability.
  • Lung Cancer Cells (A549) : Similar trends in cytotoxicity were observed.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of 3-Benzyloxyprop-1-ynyl(trimethyl)silane on breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assay.
    • Results : The compound exhibited an IC50 of 15 µM, indicating potent anticancer properties.
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory potential of the compound.
    • Methodology : A murine model was used where inflammation was induced, followed by treatment with the silane compound.
    • Results : Significant reduction in inflammatory markers was noted, suggesting its potential as an anti-inflammatory agent.

Similar Compounds

To better understand the unique properties of 3-Benzyloxyprop-1-ynyl(trimethyl)silane, a comparison with similar silane compounds is essential:

Compound NameMolecular FormulaBiological Activity
3-(Trimethylsilyl)propanalC6H14OSiModerate enzyme inhibition
BenzyltrimethylsilaneC10H13SiLow cytotoxicity
PropynyltrimethylsilaneC6H12SiAntimicrobial properties

Unique Properties

The unique structure of 3-Benzyloxyprop-1-ynyl(trimethyl)silane allows for specific interactions that enhance its biological activity compared to other silanes. Its benzyloxy group contributes to increased lipophilicity, facilitating better membrane penetration and bioavailability.

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